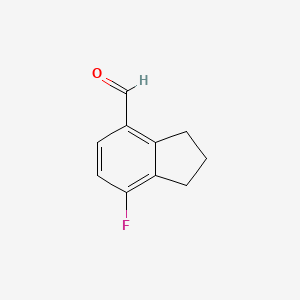

7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde

Description

Properties

Molecular Formula |

C10H9FO |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde |

InChI |

InChI=1S/C10H9FO/c11-10-5-4-7(6-12)8-2-1-3-9(8)10/h4-6H,1-3H2 |

InChI Key |

HRVDILGZEUFVNP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)F)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the functionalization of appropriately substituted indene derivatives, particularly through selective oxidation reactions to introduce the aldehyde group at the 4-position. The fluorine atom is either introduced via fluorinated starting materials or through selective fluorination reactions on the indene scaffold.

Starting Materials

- 7-fluoro-2,3-dihydro-1H-indene or related fluorinated indene derivatives are used as precursors.

- Non-fluorinated indene derivatives can be selectively fluorinated prior to aldehyde introduction.

Oxidation to Introduce the Aldehyde Group

Oxidation of the methyl or methylene group adjacent to the aromatic ring is the key step to form the aldehyde functionality at the 4-position. Common oxidizing agents and conditions include:

| Oxidizing Agent | Reaction Conditions | Notes | Yield (Comparable Analogues) |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Mild, room temperature | Common for sensitive substrates | High (typically >70%) |

| Manganese dioxide (MnO2) | Room temperature to mild heating | Selective for benzylic oxidation | Moderate to high |

| Potassium permanganate (KMnO4) in acidic media | 80°C, 4 hours | Strong oxidant, risk of overoxidation | ~70% (for similar indene aldehydes) |

These oxidants selectively convert benzylic positions to aldehydes while preserving the aromatic ring and fluorine substituent.

Fluorination Approaches

- Direct fluorination of indene derivatives using electrophilic fluorinating agents can be employed to introduce the fluorine atom at the 7-position prior to aldehyde formation.

- Alternatively, fluorinated starting materials are commercially sourced or synthesized by halogen exchange reactions.

Purification Techniques

- Chromatography: Flash column chromatography on silica gel is routinely used to purify the aldehyde product, ensuring high purity and selectivity.

- Recrystallization: Used as a complementary technique to improve purity.

Representative Synthetic Route Summary

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Fluorination of indene derivative | Electrophilic fluorination or halogen exchange | 7-fluoro-2,3-dihydro-1H-indene intermediate |

| 2 | Benzylic oxidation to aldehyde | PCC, MnO2, or KMnO4 | Introduction of aldehyde at 4-position |

| 3 | Purification | Silica gel chromatography, recrystallization | Pure this compound |

Mechanistic Insights

The oxidation mechanism typically involves:

- Formation of a hydrate intermediate at the benzylic position.

- Electron-withdrawing effect of fluorine stabilizes transition states, influencing oxidation rates and selectivity.

- Nucleophilic attack on the carbonyl carbon in subsequent reactions follows typical aromatic aldehyde chemistry.

Comparative Analysis with Related Compounds

Studies on structurally related compounds such as 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde reveal similar preparation methods, primarily oxidation of the corresponding indene derivative. The presence of electron-donating or withdrawing groups affects reaction kinetics and yields.

| Compound | Key Functional Group | Oxidation Agent | Yield | Notes |

|---|---|---|---|---|

| This compound | Fluorine (EWG) + aldehyde | PCC, MnO2, KMnO4 | High | Fluorine influences reactivity |

| 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde | Methoxy (EDG) + aldehyde | PCC, MnO2 | 70-90% | Methoxy stabilizes intermediates |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid.

Reduction: 7-fluoro-2,3-dihydro-1H-indene-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the metabolic stability and bioavailability of the compound. The aldehyde group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Methyl Groups

A key structural analog is 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (PubChem CID: N/A), where the fluorine atom is replaced with a methyl group. Key differences include:

- Electronic Effects : The electron-withdrawing fluorine atom decreases electron density at the 7-position, enhancing the aldehyde’s electrophilicity compared to the electron-donating methyl group.

- Synthetic Utility : The fluorine substituent facilitates regioselective reactions (e.g., Suzuki couplings) due to its directing effects, whereas the methyl group may promote sterically controlled transformations .

Comparison with Heterocyclic Aldehydes

2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde (CAS: 590390-96-8) shares an aldehyde group but differs in core structure (indole vs. indene) and substituents (isopropylphenyl vs. fluorine). Key distinctions:

- Aromaticity: The indole’s nitrogen atom enables hydrogen bonding and π-π stacking, absent in the non-heterocyclic indene system.

- Applications : Indole derivatives are prevalent in drug discovery (e.g., kinase inhibitors), while fluorinated indenes are often used in agrochemicals or as fluorophore precursors .

Fluorinated Benzopyranone Derivatives

7-Fluorochroman-4-one (CAS: N/A; Thermo Scientific™) is a chromanone analog with a ketone group instead of an aldehyde. Differences include:

- Reactivity: The aldehyde in 7-fluoroindene-4-carbaldehyde is more reactive toward nucleophiles (e.g., Grignard reagents) than the ketone in chromanone.

- Isomer Content : 7-Fluorochroman-4-one may contain up to 15% 5-isomer, highlighting the synthetic challenges of positional isomerism in fluorinated bicyclic systems .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent | Purity/Isomer Content |

|---|---|---|---|---|---|

| 7-Fluoro-2,3-dihydro-1H-indene-4-carbaldehyde | C₁₀H₉FO | 166.15 (calculated) | Not reported | F (7-position) | Data unavailable |

| 7-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde | C₁₁H₁₂O | 160.21 (calculated) | Not reported | CH₃ (7-position) | Data unavailable |

| 7-Fluorochroman-4-one | C₉H₇FO₂ | 166.15 | 46–50 | F (7-position) | 98% (up to 15% 5-isomer) |

| 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde | C₁₈H₁₇NO | 277.34 | Not reported | Isopropylphenyl | Data unavailable |

Table 2: Substituent Impact on Reactivity

| Substituent | Electronic Effect | Common Applications |

|---|---|---|

| Fluorine | Electron-withdrawing | Pharmaceuticals, agrochemicals, fluorophores |

| Methyl | Electron-donating | Polymer precursors, fragrances |

| Isopropylphenyl | Steric bulk | Kinase inhibitors, OLED materials |

Research Findings and Challenges

- Synthetic Challenges : Fluorination at the 7-position in bicyclic systems often requires careful control of reaction conditions to minimize isomer formation, as seen in 7-fluorochroman-4-one synthesis .

- Biological Activity: Fluorinated aldehydes exhibit enhanced metabolic stability compared to non-fluorinated analogs, making them attractive for drug design. However, methyl-substituted derivatives may offer better bioavailability due to reduced polarity .

- Analytical Limitations : Many fluorinated indene derivatives lack comprehensive characterization data (e.g., melting points, NMR spectra), underscoring the need for further experimental studies.

Biological Activity

7-Fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is a fluorinated organic compound belonging to the indene family, characterized by its unique bicyclic structure and an aldehyde functional group. The presence of a fluorine atom enhances its reactivity and stability, making it a significant intermediate in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

The compound's molecular formula is , with a molecular weight of approximately 162.18 g/mol. Its structure includes a fused bicyclic system that contributes to its aromatic properties.

Pharmacological Applications

Research indicates that this compound serves as a building block in the development of bioactive molecules with enhanced pharmacological properties due to the fluorine atom's influence. It has been studied for its potential applications in medicinal chemistry, particularly as a precursor for compounds targeting specific biological pathways.

The compound's fluoro group facilitates the formation of stable covalent bonds with nucleophilic sites on biological targets, which is crucial for developing therapeutics with specific effects. Studies have shown that it can form biologically active adducts, enhancing its utility in drug design.

Comparative Analysis

The following table summarizes the characteristics of this compound compared to similar compounds:

| Compound Name | Key Features | Comparison with 7-Fluoro Compound |

|---|---|---|

| 2,3-Dihydro-1H-indene-4-carbaldehyde | Lacks fluorine; less reactive | Less stable and reactive than its fluorinated counterpart |

| 7-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde | Contains chlorine instead of fluorine | Different reactivity due to chlorine's properties |

| 7-Bromo-2,3-dihydro-1H-indene-4-carbaldehyde | Contains bromine; similar structure | Varies in reactivity and stability compared to fluorine |

| 7-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde | Contains a methyl group; no halogen | Less reactive than halogenated variants |

This comparison highlights the unique properties imparted by the fluorine substitution in this compound, which enhance its stability and reactivity compared to non-fluorinated analogs.

Anticancer Activity

In recent studies, compounds derived from this compound have shown promising anticancer activity. For instance, derivatives were evaluated for their ability to inhibit tumor growth in xenograft models of renal cell carcinoma. These studies indicated that modifications at specific positions on the indene ring could enhance potency against cancer cells .

Inhibition Studies

The compound has also been investigated for its inhibitory effects on various enzymes. For example, molecular docking studies revealed that certain derivatives exhibit significant binding affinity towards cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties . The structure–activity relationship (SAR) analyses indicated that substitutions on the indene ring can modulate enzyme selectivity and inhibition potency.

Q & A

Basic: What are the established synthetic routes for 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde, and how are they optimized for yield and purity?

The synthesis typically involves fluorination and formylation steps. A common approach is the lithiation of a fluorinated dihydroindene precursor followed by reaction with a formylating agent (e.g., DMF/POCl₃) under controlled conditions . Optimization includes:

- Temperature control (e.g., −78°C for lithiation to prevent side reactions).

- Solvent selection (tetrahydrofuran or dichloromethane for stability).

- Purification via column chromatography or recrystallization to achieve >95% purity.

Comparable methods for chloro analogs (e.g., 7-chloro derivatives) suggest analogous strategies, though fluorination may require stricter anhydrous conditions .

Basic: Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Gas Chromatography (GC) : Validates purity and identifies volatile byproducts (e.g., NIST-standardized retention indices) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of fluorination and aldehyde position (δ ~9.8–10.2 ppm for aldehyde protons) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₀H₈FNO for the parent compound).

Advanced: How can reaction conditions be systematically optimized to minimize byproducts in fluorinated indene-carbaldehyde synthesis?

Advanced methodologies include:

- Factorial Design : Screening variables (temperature, stoichiometry, catalyst loading) to identify dominant factors affecting yield .

- Computational Reaction Path Analysis : Quantum mechanical calculations (e.g., DFT) predict intermediates and transition states to avoid side reactions .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks aldehyde formation and detects undesired intermediates .

Advanced: What strategies resolve contradictions in reported biological activities of fluorinated indene derivatives?

Discrepancies often arise from structural analogs (e.g., indole vs. indene scaffolds) or assay variability. To address this:

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 7-fluoro vs. 5-fluoro analogs) using standardized assays (e.g., enzyme inhibition) .

- Meta-Analysis of Published Data : Cross-reference biological data with purity metrics (e.g., HPLC traces) to exclude impurities as confounding factors .

Basic: What safety protocols are recommended for handling this compound?

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential aldehyde reactivity and fluorinated compound toxicity .

- Waste Disposal : Neutralize aldehydes with bisulfite solution before disposal to prevent environmental release .

Advanced: How can computational modeling enhance the design of derivatives from this compound?

- Docking Simulations : Predict binding affinity to biological targets (e.g., kinases) using software like AutoDock .

- Machine Learning (ML) : Train models on existing fluorinated compound datasets to prioritize derivatives with desired properties (e.g., solubility, logP) .

Advanced: What experimental approaches validate mechanistic hypotheses for fluorinated aldehyde reactivity?

- Isotopic Labeling : Use ¹⁸O-labeled aldehydes to trace oxidation pathways in catalytic reactions .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Basic: How does the electronic effect of the fluorine substituent influence the reactivity of the aldehyde group?

The electron-withdrawing fluorine at C7 increases the electrophilicity of the aldehyde, enhancing nucleophilic addition reactions (e.g., Grignard additions). This is confirmed by Hammett substituent constants (σₚ ≈ 0.06 for fluorine) and computational charge distribution analyses .

Advanced: What interdisciplinary approaches integrate this compound into materials science?

- Coordination Chemistry : Test its use as a ligand for transition metals (e.g., Pd or Cu) in catalysis via X-ray crystallography of metal complexes .

- Polymer Functionalization : Incorporate the aldehyde into Schiff base polymers, monitored by GPC and DSC for thermal stability .

Advanced: How can researchers address reproducibility challenges in scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.